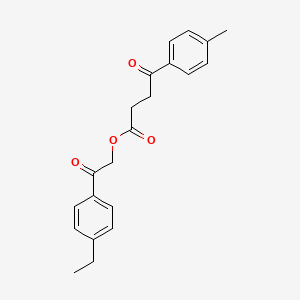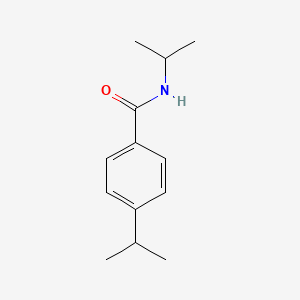
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as EPMO, is a chemical compound that has been a subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been studied for its potential applications in various fields, including medicine, material science, and organic synthesis. In medicine, 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In material science, 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In organic synthesis, 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been employed as a starting material for the synthesis of other compounds with desired properties.
Mecanismo De Acción
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body that are involved in inflammation, pain, or tumor growth. 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate may also act as a prodrug, meaning that it is converted into an active form in the body that exerts its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been demonstrated to have anti-tumor activity in vitro and in vivo. However, the exact biochemical and physiological effects of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate on the body are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is that it can be synthesized in relatively high yield and purity using standard laboratory techniques. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is the development of more efficient and scalable synthesis methods for 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and related compounds. Another area of interest is the elucidation of the mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and the identification of its molecular targets in the body. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in animal models and human clinical trials. Finally, 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and related compounds may have potential applications in fields such as drug discovery, material science, and organic synthesis, which warrant further investigation.
Métodos De Síntesis
2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can be synthesized through the reaction of 4-ethylphenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then further reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. The synthesis of 2-(4-ethylphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Propiedades
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-16-6-10-18(11-7-16)20(23)14-25-21(24)13-12-19(22)17-8-4-15(2)5-9-17/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFZPAHHZMWLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethylphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
![methyl 4-({[2-(methylthio)phenyl]amino}methyl)benzoate](/img/structure/B4943622.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
![diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B4943665.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)
![2-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-oxazinane](/img/structure/B4943701.png)
![1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4943707.png)
